molecular formula C9H9ClFNO2 B14850488 Ethyl 2-chloro-4-fluoropyridine-6-acetate

Ethyl 2-chloro-4-fluoropyridine-6-acetate

Cat. No.: B14850488
M. Wt: 217.62 g/mol
InChI Key: DVWCNBLNQKVQIN-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-fluoropyridine-6-acetate is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of fluorine atoms, which are strong electron-withdrawing groups. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring using a fluorinating agent such as potassium fluoride (KF) under basic conditions . The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Industrial Production Methods

Industrial production of fluorinated pyridines, including ethyl 2-chloro-4-fluoropyridine-6-acetate, often involves large-scale nucleophilic substitution reactions. These reactions are typically carried out in the presence of catalysts and under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4-fluoropyridine-6-acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium fluoride (KF), sodium hydride (NaH), and other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Ethyl 2-chloro-4-fluoropyridine-6-acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and as a precursor for biologically active molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and materials with unique properties.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-chloro-4-fluoropyridine-6-acetate is unique due to the presence of both ethyl acetate and fluorine substituents, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C9H9ClFNO2

Molecular Weight

217.62 g/mol

IUPAC Name

ethyl 2-(6-chloro-4-fluoropyridin-2-yl)acetate

InChI

InChI=1S/C9H9ClFNO2/c1-2-14-9(13)5-7-3-6(11)4-8(10)12-7/h3-4H,2,5H2,1H3

InChI Key

DVWCNBLNQKVQIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC(=CC(=C1)F)Cl

Origin of Product

United States

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